molecular formula C29H40N2O4 B025568 Repaglinide ethyl ester CAS No. 147770-06-7

Repaglinide ethyl ester

Cat. No. B025568
M. Wt: 480.6 g/mol
InChI Key: FTCMVLQJMIXDSI-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Repaglinide synthesis has been explored through various methods, showing a range of yields and process efficiencies. Zhao We (2014) outlined a method involving the reaction of 4-carboxymethyl-2-ethoxy benzoic acid ester with pivaloyl chloride, followed by a one-pot synthesis approach, leading to higher purity and yield up to 63% (Zhao We, 2014). Another synthesis route described by Wu Zonghao (2012) achieved an overall yield of approximately 74%, starting from 4-ethoxycarbonyl-3-ethoxyphenylacetic acid (Wu Zonghao, 2012).

Molecular Structure Analysis

The molecular structure of repaglinide and its intermediates have been extensively studied, highlighting the compound's conformational flexibility and interaction potential. Studies have detailed the synthesis of key intermediates, such as 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, essential for repaglinide's preparation, indicating the compound's complex structural framework (M. Salman et al., 2002).

Chemical Reactions and Properties

Repaglinide's chemical properties are influenced by its structure, which allows for specific interactions leading to its mechanism of action. It acts by closing ATP-sensitive potassium channels on pancreatic β-cells, thereby stimulating insulin release. This action is mediated through its binding to specific sites on the cell membrane, distinct from other antidiabetic agents (Malaisse, 1999).

Scientific Research Applications

Synthesis of Key Intermediates

  • Methods : The methods involve complex organic synthesis procedures, including esterification, formylation, oxidation, etherification, and selective hydrolysis .
  • Results : The research has led to the development of new routes for synthesis that are more efficient and environmentally friendly .

Nanoparticle Formulation for Enhanced Bioavailability

  • Methods : Microfluidic technology has been used to produce nanoparticles with controlled properties .
  • Results : The engineered nanoparticles showed an average particle size of 71.31 ± 11 nm and a polydispersity index (PDI) of 0.072 ± 12, indicating successful formulation .

Crystal Structure Analysis

  • Methods : Techniques like X-ray crystallography have been employed to determine the molecular structure .
  • Results : The studies have provided detailed insights into the molecular interactions and bonding within the repaglinide compounds .

Polymorphic Form Analysis

  • Methods : The process involves the dissolution of crude repaglinide in various solvents and the analysis of different crystalline and amorphous forms .
  • Results : The identification of new polymorphic forms, such as crystalline Form III of S-repaglinide, which are suitable for pharmaceutical purposes .

Bioavailability Enhancement through Microfluidics

  • Methods : Microfluidic devices are used to engineer repaglinide nanoparticles with controlled size and distribution .
  • Results : The engineered nanoparticles demonstrated enhanced bioavailability, which is crucial for effective diabetes management .

Intermediate Characterization for Drug Development

  • Methods : Techniques such as FTIR, NMR, HRMS, and DSC are used to characterize the intermediates and the final product .
  • Results : Detailed characterization provides insights into the purity, structure, and properties of the intermediates, which is vital for drug development .

Improved Synthesis Methods

  • Application Summary : A new method for manufacturing a key intermediate of repaglinide has been developed, starting from 3-hydroxyphenylacetic acid and involving several chemical reactions .
  • Methods : The synthesis involves esterification, formylation, oxidation, etherification, and selective hydrolysis. The effects of reaction temperature, time, solvent, and substrate ratios on the yield were studied .
  • Results : The new method simplifies scale-up operations and reduces environmental problems. Characterization of the product and intermediates was achieved using FTIR, NMR, HRMS, and DSC .

Solid Lipid Nanoparticle Formulation

  • Application Summary : Repaglinide-loaded solid lipid nanoparticles have been created to improve its delivery and efficacy .
  • Methods : The nanoparticles were prepared using an o/w microemulsion technique with lipids like glyceryl monostearate and tristearin, and surfactant poloxamer 188 .
  • Results : The mean particle size was around 339 nm with an entrapment efficiency of 82.20%. The cumulative drug release within 12 hours was 88.4%, indicating a controlled release profile .

Polymorphic Forms for Drug Optimization

  • Application Summary : Different polymorphic forms of (S)-repaglinide have been studied to optimize the drug’s properties .
  • Methods : The ethyl ester of (S)-repaglinide was synthesized and then saponified to obtain (S)-repaglinide .
  • Results : The study of these polymorphic forms can lead to the development of optimized drug formulations with improved efficacy and stability .

Future Directions

The technologies for fabrication of nanocrystals have immense potential to improve the solubility of a variety of poor water-soluble drugs, including Repaglinide, with subsequent enhanced bioavailability . Microfluidics is a cutting-edge technique that provides a new approach for producing nanoparticles with controlled properties for a variety of applications .

properties

IUPAC Name

ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCMVLQJMIXDSI-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163798
Record name Repaglinide ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Repaglinide ethyl ester

CAS RN

147770-06-7
Record name Ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147770-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Repaglinide ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147770067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Repaglinide ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethoxy-4-{3-[(S)-3-methy-1-(2-piperidin-1-yl-phenyl)-butylamino]-2-oxo-propyl}-benzoic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.235
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REPAGLINIDE ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G7O9LRT91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Prepared from ethyl 2-ethoxy-4-[N-{1-(2-piperidino-phenyl)-3-methyl-1-buten-1-yl}-aminocarbonylmethyl]-benzoate, melting point 125°-126° C., which in turn was prepared from (2-piperidino-phenyl)-isobutyl-ketimine and 3-ethoxy-4-ethoxy-carbonyl-phenol-acetic acid analogous to Example 1.
Name
ethyl 2-ethoxy-4-[N-{1-(2-piperidino-phenyl)-3-methyl-1-buten-1-yl}-aminocarbonylmethyl]-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(2-piperidino-phenyl)-isobutyl-ketimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-ethoxy-4-ethoxy-carbonyl-phenol acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3 g (11.9 mmols) of 3-ethoxy-4-ethoxycarbonylphenylacetic acid, 3.7 g (14.3 mmols) of triphenylphosphine, 3.3 ml (23.8 mmols) of triethylamine and 1.15 ml (11.9 mmols) of carbon tetrachloride were added successively to a solution of 2.9 g (11.9 mmols) of 3-methyl-1-(2-piperidino-phenyl)-1-butylamine in 29 of acetonitrile. The mixture was then stirred for 15 hours at room temperature, the solvent was removed in vacuo, and the residue was taken up in a mixture of ethyl acetate and water. The organic phase was dried over sodium sulfate, filtered and concentrated by evaporation in vacuo. The evaporation residue was purified by column chromatography on silaca gel (toluene/acetone=10/1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Prepared from (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine and 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid analogously to Example 1.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Repaglinide ethyl ester
Reactant of Route 2
Reactant of Route 2
Repaglinide ethyl ester
Reactant of Route 3
Repaglinide ethyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Repaglinide ethyl ester
Reactant of Route 5
Reactant of Route 5
Repaglinide ethyl ester
Reactant of Route 6
Reactant of Route 6
Repaglinide ethyl ester

Citations

For This Compound
1
Citations
DK Singh, A Sahu, S Kumar, S Singh - TrAC Trends in Analytical Chemistry, 2018 - Elsevier
The reference standards of impurities (IMPs) and degradation products (DPs) are required by pharmaceutical industry and quality testing laboratories the world over to comply with …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.